Cas no 873387-82-7 (3-bromo-4-iodoBenzaldehyde)
3-bromo-4-iodoBenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-4-iodoBenzaldehyde
- 3-Brom-4-jod-benzaldehyd
- 3-bromo-4-iodo-benzaldehyde
- PS-11864
- AKOS027385134
- 816-702-2
- YJB38782
- CS-0456775
- AT26050
- VAVSECWDLQMKNS-UHFFFAOYSA-N
- SCHEMBL569731
- 873387-82-7
- DTXSID401311086
- EN300-2277126
- DA-24013
- MFCD07779023
-
- MDL: MFCD07779023
- Inchi: 1S/C7H4BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
- InChI Key: VAVSECWDLQMKNS-UHFFFAOYSA-N
- SMILES: IC1C=CC(C=O)=CC=1Br
Computed Properties
- Exact Mass: 309.84900
- Monoisotopic Mass: 309.84902Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 2.86620
3-bromo-4-iodoBenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-bromo-4-iodoBenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000813-250mg |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A014000813-500mg |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A014000813-1g |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Apollo Scientific | OR400418-250mg |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 250mg |
£86.00 | 2025-02-20 | ||
| Apollo Scientific | OR400418-1g |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 1g |
£260.00 | 2025-02-20 | ||
| Apollo Scientific | OR400418-5g |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 5g |
£910.00 | 2025-02-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527442-250mg |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 98% | 250mg |
¥943.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527442-1g |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 98% | 1g |
¥2865.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527442-5g |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 98% | 5g |
¥10029.00 | 2024-04-27 | |
| Ambeed | A503536-5g |
3-Bromo-4-iodobenzaldehyde |
873387-82-7 | 97% | 5g |
$1110.0 | 2024-04-16 |
3-bromo-4-iodoBenzaldehyde Suppliers
3-bromo-4-iodoBenzaldehyde Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 3-bromo-4-iodoBenzaldehyde
3-Bromo-4-IodoBenzaldehyde (CAS No. 873387-82-7): A Comprehensive Overview
3-Bromo-4-IodoBenzaldehyde is a highly specialized aromatic compound with the CAS registry number 873387-82-7. This compound is characterized by its unique structure, featuring a benzene ring substituted with a bromine atom at the 3-position, an iodine atom at the 4-position, and an aldehyde group at the para position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various fields of research and industry.
The synthesis of 3-Bromo-4-IodoBenzaldehyde typically involves multi-step organic reactions, often starting from benzaldehyde derivatives. The introduction of bromine and iodine substituents requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and selective substitution techniques have significantly improved the efficiency of its synthesis, making it more accessible for large-scale applications.
One of the most notable applications of 3-Bromo-4-IodoBenzaldehyde is in the field of medicinal chemistry. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, particularly those targeting complex biological systems. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have highlighted its role in developing potential anti-cancer agents. The presence of both bromine and iodine substituents allows for fine-tuning of pharmacokinetic properties, enhancing drug delivery efficiency.
In addition to its medicinal applications, 3-Bromo-4-IodoBenzaldehyde has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of advanced semiconductors and light-emitting diodes (LEDs). Recent breakthroughs in this area, as reported in *Nature Materials*, have demonstrated its potential to enhance device performance by modulating charge transport characteristics.
The chemical stability of 3-Bromo-4-IodoBenzaldehyde is another critical factor that contributes to its versatility. Unlike some other halogenated aromatic compounds, this molecule exhibits remarkable resistance to oxidative degradation under standard reaction conditions. This property is particularly advantageous in industrial settings where prolonged exposure to reactive environments is common.
From an analytical standpoint, the characterization of 3-Bromo-4-IodoBenzaldehyde has been greatly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide precise insights into its molecular structure and purity. These tools are essential for ensuring quality control during production and for validating experimental results in research settings.
Looking ahead, the demand for 3-Bromo-4-IodoBenzaldehyde is expected to grow as new applications continue to emerge. Its role as a versatile building block in organic synthesis positions it as a key player in advancing both academic research and industrial innovation. As researchers delve deeper into its properties and potential uses, this compound will undoubtedly contribute to groundbreaking discoveries across multiple disciplines.
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